Silver;iodocopper(1+)

Description

The compound "Silver;iodocopper(1+)" is hypothesized to involve a coordination system containing silver (Ag) and copper(I) iodide (CuI). For example, silver(I) coordination polymers, such as [Ag(CF₃CO₂)(Me₄bpzH₂)] (a bipyrazole-ligated structure), demonstrate Ag⁺'s preference for linear or trigonal planar geometries with nitrogen-donor ligands . Copper(I) iodide (CuI) is a well-known semiconductor with a zinc-blende crystal structure, often used in organic synthesis and catalysis. The combination of Ag and CuI in a single system may yield unique optoelectronic or catalytic properties, though structural and functional data remain speculative without explicit experimental characterization.

Properties

CAS No. |

394738-90-0 |

|---|---|

Molecular Formula |

AgCuI+2 |

Molecular Weight |

298.32 g/mol |

IUPAC Name |

silver;iodocopper(1+) |

InChI |

InChI=1S/Ag.Cu.HI/h;;1H/q+1;+2;/p-1 |

InChI Key |

DFJMTNWHKIIQKO-UHFFFAOYSA-M |

Canonical SMILES |

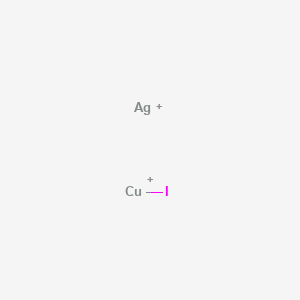

[Cu+]I.[Ag+] |

Origin of Product |

United States |

Preparation Methods

The preparation of Silver;iodocopper(1+) can be achieved through various synthetic routes. One common method involves the electrodeposition of a copper-silver alloy in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride. This process involves the reduction of cupric ions to cuprous ions, followed by the simultaneous reduction of cuprous ions and silver ions to form the alloy . Another method involves the use of electric explosion of twisted wires of copper and silver in an argon atmosphere, which allows for the synthesis of nanoparticles with specific compositions .

Chemical Reactions Analysis

Silver;iodocopper(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, copper(I) iodide reacts with mercury vapors to form brown copper(I) tetraiodomercurate(II) . The compound can also participate in the synthesis of copper(I) clusters, such as [Cu6I7]− . Common reagents used in these reactions include ammonia, iodide solutions, and dilute acids. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Silver;iodocopper(1+) has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various compounds and materials. In biology and medicine, silver nanoparticles derived from this compound have shown potential as antimicrobial agents, drug-delivery carriers, and imaging probes . The compound’s unique properties make it suitable for applications in diagnostics, optoelectronics, and water disinfection . Additionally, the eco-friendly synthesis of silver and copper nanoparticles using biological methods has demonstrated potential in addressing multidrug-resistant bacterial infections .

Mechanism of Action

The mechanism of action of Silver;iodocopper(1+) involves the release of silver and copper ions, which interact with bacterial cell walls and intracellular molecules. Silver nanoparticles adhere to the surface of bacterial cell walls, causing structural damage and facilitating the entry of copper nanoparticles. Once inside the cell, copper nanoparticles disrupt intracellular molecules, leading to cell death . The combination of silver and copper ions enhances the antibacterial effect, making the compound effective against a wide range of bacteria .

Comparison with Similar Compounds

Structural and Electronic Properties

Silver iodide (AgI) and copper(I) iodide (CuI) are both metal halides but exhibit distinct structural and electronic behaviors:

- AgI : Exists in multiple polymorphs (e.g., β-AgI with wurtzite structure at room temperature). It is a fast ion conductor, making it useful in solid-state electrolytes.

- CuI : Adopts a zinc-blende structure and acts as a p-type semiconductor due to iodine vacancies. It is widely used in dye-sensitized solar cells and as a catalyst in cross-coupling reactions.

A hypothetical "Silver;iodocopper(1+)" complex might combine Ag⁺'s linear coordination tendencies with CuI’s semiconductor properties.

Table 1: Key Properties of AgI, CuI, and Hypothetical Silver;Iodocopper(1+)

| Property | AgI | CuI | Silver;Iodocopper(1+) (Hypothetical) |

|---|---|---|---|

| Crystal Structure | Wurtzite (β-AgI) | Zinc-blende | Likely hybrid or mixed-phase |

| Bandgap (eV) | ~2.8 | ~3.1 | Intermediate (2.9–3.2 estimated) |

| Solubility in Water | Insoluble | Slightly soluble | Low (depends on ligand environment) |

| Conductivity | Ionic (Ag⁺ mobility) | p-type semiconductor | Mixed ionic-electronic? |

| Common Applications | Cloud seeding, solid electrolytes | Organic synthesis, solar cells | Catalysis, optoelectronics (speculative) |

Coordination Chemistry and Ligand Interactions

Silver(I) typically forms linear (2-coordinate) or trigonal planar (3-coordinate) complexes with soft ligands like nitrogen or sulfur donors, as seen in [Ag(CF₃CO₂)(Me₄bpzH₂)] . Copper(I), however, favors tetrahedral geometries in iodide systems. A mixed Ag-CuI compound might adopt a heterometallic framework, where Ag⁺ and CuI share bridging iodide ligands.

Spectroscopic and Analytical Data

While spectroscopic data for "Silver;iodocopper(1+)" is absent in the evidence, techniques such as NMR and UV-Vis spectroscopy (referenced in Zygocaperoside studies ) could elucidate its structure. For instance:

- ¹H-NMR : Could identify organic ligands in coordination environments.

- UV-Vis : Might reveal charge-transfer transitions between Ag⁺ and iodide ligands.

Analytical methods for simultaneous metal determination (e.g., in ’s protocols for Ag and Cu) would be critical for stoichiometric analysis .

Functional Comparisons

- Catalytic Activity: CuI is a catalyst in Ullmann and Sonogashira reactions, while Ag⁺ complexes are used in oxidation catalysis. A hybrid system might enhance catalytic efficiency via cooperative effects.

- Optoelectronic Applications : AgI’s ionic conductivity and CuI’s semiconductor properties could merge into a material with tunable bandgaps, useful in photovoltaics or sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.